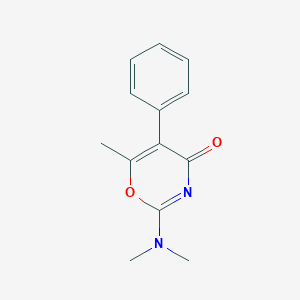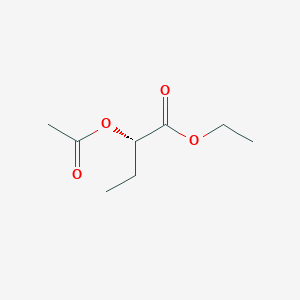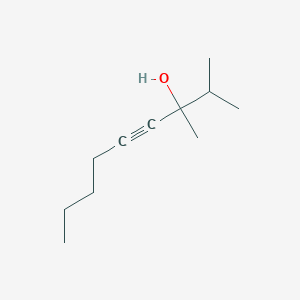
9,10-Dibromo-13-chloro-12-hydroxyoctadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dibromo-13-chloro-12-hydroxyoctadecanoic acid is a complex organic compound that belongs to the class of halogenated fatty acids. This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to an octadecanoic acid backbone. It is primarily used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dibromo-13-chloro-12-hydroxyoctadecanoic acid typically involves the halogenation of octadecanoic acid derivatives. The process begins with the hydroxylation of octadecanoic acid to introduce the hydroxyl group at the 12th position. This is followed by the bromination and chlorination steps to introduce bromine atoms at the 9th and 10th positions and a chlorine atom at the 13th position. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperature and pH conditions to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced chemical reactors. The process is optimized to achieve high yield and purity of the final product. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
9,10-Dibromo-13-chloro-12-hydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The halogen atoms can be reduced to form dehalogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehalogenated derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
9,10-Dibromo-13-chloro-12-hydroxyoctadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 9,10-Dibromo-13-chloro-12-hydroxyoctadecanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and hydroxyl groups allows it to form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
9,10-Dihydroxyoctadecanoic acid: Lacks the halogen atoms present in 9,10-Dibromo-13-chloro-12-hydroxyoctadecanoic acid.
12-Hydroxyoctadecanoic acid: Contains a hydroxyl group at the 12th position but lacks the halogen atoms.
10-Hydroxyoctadecanoic acid: Contains a hydroxyl group at the 10th position but lacks the halogen atoms.
Uniqueness
The presence of both bromine and chlorine atoms, along with the hydroxyl group, makes this compound unique. These functional groups confer specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
CAS番号 |
89682-77-9 |
|---|---|
分子式 |
C18H33Br2ClO3 |
分子量 |
492.7 g/mol |
IUPAC名 |
9,10-dibromo-13-chloro-12-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H33Br2ClO3/c1-2-3-7-11-16(21)17(22)13-15(20)14(19)10-8-5-4-6-9-12-18(23)24/h14-17,22H,2-13H2,1H3,(H,23,24) |
InChIキー |
LBJPKIRPKGTUKU-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C(CC(C(CCCCCCCC(=O)O)Br)Br)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate](/img/structure/B14383146.png)

![5-[(Dimethylamino)methylidene]nonane-4,6-dione](/img/structure/B14383158.png)

![9-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14383167.png)
![(8S,9S,13S,14S)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14383171.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B14383175.png)
![4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B14383176.png)

![2-(Acetyloxy)-5-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B14383194.png)

![2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B14383197.png)
![N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide](/img/structure/B14383200.png)
